Aureusidin

描述

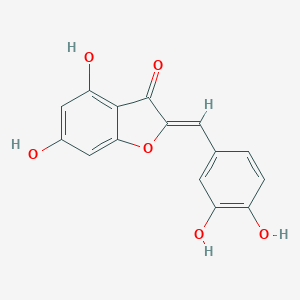

Structure

3D Structure

属性

IUPAC Name |

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-5-11(19)14-12(6-8)21-13(15(14)20)4-7-1-2-9(17)10(18)3-7/h1-6,16-19H/b13-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEFUVAYFSOUEA-PQMHYQBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C2C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201028835 | |

| Record name | Aureusidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38216-54-5 | |

| Record name | Aureusidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38216-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aureusidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038216545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aureusidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AUREUSIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8B4XHN2DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of Aureusidin in Plant Coloration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aureusidin, a member of the aurone class of flavonoids, is a key determinant of yellow coloration in the flowers of numerous plant species. This technical guide provides an in-depth exploration of the biochemical and molecular mechanisms underlying this compound's role in pigmentation, offering valuable insights for researchers in plant biology, biochemistry, and professionals in drug development exploring natural product pathways.

This compound and its Contribution to Yellow Pigmentation

This compound and its glycosides are responsible for the vibrant yellow hues observed in the flowers of popular ornamental plants such as snapdragon (Antirrhinum majus) and cosmos (Cosmos bipinnatus)[1][2]. As a flavonoid, this compound's coloration is attributed to its chemical structure, which allows for the absorption of light in the blue and ultraviolet regions of the spectrum, reflecting yellow light. The final color intensity can be influenced by factors such as the concentration of this compound, the presence of co-pigments, and the pH of the cellular environment.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a specialized branch of the general flavonoid pathway, originating from the precursor p-coumaroyl-CoA. The pathway involves a series of enzymatic reactions, with two key enzymes playing a central role: Chalcone Synthase (CHS) and this compound Synthase.

Chalcone Synthase (CHS)

Chalcone synthase is the first committed enzyme in the flavonoid biosynthesis pathway. It catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone (specifically, 2',4,4',6'-tetrahydroxychalcone, THC)[3][4]. This reaction is a critical control point, directing metabolic flux towards the production of all flavonoids, including aurones.

This compound Synthase

The key enzyme responsible for the direct formation of this compound is This compound synthase . This enzyme, a homolog of plant polyphenol oxidases (PPOs), catalyzes the oxidative cyclization of chalcones to form aurones[1]. Specifically, it facilitates the conversion of 2',4,4',6'-tetrahydroxychalcone (THC) and 2',3,4,4',6'-pentahydroxychalcone (PHC) into this compound. The reaction involves both hydroxylation and oxidative cyclization.

The following diagram illustrates the core steps of the this compound biosynthetic pathway:

Quantitative Data

A summary of key quantitative data related to this compound and this compound synthase is presented below for easy comparison.

| Parameter | Value | Species/Conditions | Reference |

| This compound Molar Mass | 286.24 g/mol | - | |

| This compound Absorbance Maximum (λmax) | ~415 nm | In vitro assay | |

| This compound Synthase Molecular Weight | 39-40 kDa | Antirrhinum majus | |

| This compound Synthase Specific Activity | 578 units/mg | Purified from Antirrhinum majus | |

| This compound Synthase Optimal pH | ~5.4 | In vitro assay | |

| This compound Synthase Substrate Specificity (Relative Activity) | THC (100%), PHC (2210%), THC 4'-glucoside (220%), PHC 4'-glucoside (2496%) | Purified from Antirrhinum majus |

Note: One unit of this compound synthase activity is defined as the amount of enzyme that catalyzes the formation of 1 nmol of this compound per minute.

Experimental Protocols

Extraction of this compound from Plant Material (General Protocol)

This protocol outlines a general procedure for the extraction of this compound from fresh flower petals.

-

Homogenization: Homogenize fresh flower petals in liquid nitrogen to obtain a fine powder.

-

Extraction: Extract the powdered tissue with methanol or a mixture of methanol and water (e.g., 80% methanol) at a ratio of 1:10 (w/v).

-

Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance extraction efficiency.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes to pellet cellular debris.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter.

-

Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for further analysis.

The following diagram depicts a typical workflow for this compound extraction:

Purification of this compound Synthase from Antirrhinum majus (Conceptual Workflow)

The purification of this compound synthase from snapdragon flowers is a multi-step process designed to isolate the enzyme to homogeneity. While a detailed, step-by-step protocol is extensive, the following conceptual workflow outlines the key stages involved, based on published methodologies.

-

Crude Extract Preparation: Homogenization of a large quantity of snapdragon flower buds (e.g., 32 kg) in a suitable buffer.

-

Ammonium Sulfate Precipitation: Fractional precipitation of proteins using ammonium sulfate to enrich for this compound synthase.

-

Column Chromatography (Multiple Steps): A series of column chromatography steps are employed to progressively purify the enzyme. This typically includes:

-

Ion-Exchange Chromatography: To separate proteins based on their net charge.

-

Hydrophobic Interaction Chromatography: To separate proteins based on their hydrophobicity.

-

Gel Filtration Chromatography: To separate proteins based on their size.

-

Affinity Chromatography (e.g., Concanavalin A-Sepharose): To specifically bind and purify glycoproteins like this compound synthase.

-

-

Purity Assessment: Analysis of the purified protein by SDS-PAGE to confirm its molecular weight and purity.

The logical relationship of this multi-step purification process is visualized below:

Enzymatic Assay of this compound Synthase

The activity of this compound synthase can be determined by monitoring the formation of this compound from its chalcone substrate using high-performance liquid chromatography (HPLC).

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Substrate (e.g., 2',4,4',6'-tetrahydroxychalcone) in a suitable buffer (e.g., sodium acetate, pH 5.4).

-

Purified this compound synthase.

-

-

Incubation: Incubate the reaction mixture at an optimal temperature.

-

Reaction Termination: Stop the reaction at specific time points by adding an acid (e.g., HCl) or by mixing with a solvent that denatures the enzyme (e.g., methanol).

-

HPLC Analysis: Analyze the reaction products by reverse-phase HPLC.

-

Column: C18 column.

-

Mobile Phase: A gradient of acetonitrile in water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape.

-

Detection: Monitor the absorbance at the λmax of this compound (~415 nm).

-

-

Quantification: Quantify the amount of this compound produced by comparing the peak area to a standard curve of known this compound concentrations.

Conclusion

This compound plays a definitive role in imparting yellow color to a variety of plants, a process governed by a specific and well-characterized biosynthetic pathway. The key enzyme, this compound synthase, represents a fascinating example of the functional diversification of the polyphenol oxidase family. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricacies of aurone biosynthesis and explore its potential applications in metabolic engineering and the development of natural colorants. Further research to elucidate the precise kinetic parameters of this compound synthase and to develop a standardized, readily available source of the enzyme will be invaluable to the scientific community.

References

The Aureusidin Biosynthesis Pathway in Antirrhinum majus: A Technical Guide for Scientific Professionals

An In-depth Examination of the Core Biochemical Steps, Regulatory Mechanisms, and Experimental Methodologies for the Production of Yellow Aurone Pigments in Snapdragon.

This technical guide provides a comprehensive overview of the aureusidin biosynthesis pathway in Antirrhinum majus (snapdragon), a critical pathway for the production of yellow aurone pigments that are of significant interest to researchers in plant biochemistry, drug development, and horticulture. This document details the core enzymatic reactions, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying biochemical and regulatory networks.

Introduction to this compound Biosynthesis

Aurones are a class of flavonoids responsible for the vibrant yellow coloration in the flowers of a select number of plant species, including the common snapdragon, Antirrhinum majus. These pigments play a crucial role in attracting pollinators and have garnered attention for their potential pharmacological properties. The biosynthesis of this compound, the primary aurone in snapdragon, involves a specialized branch of the flavonoid pathway, characterized by a unique set of enzymes and subcellular compartmentalization. Understanding this pathway is essential for metabolic engineering of flower color and for the potential biotechnological production of aurones for therapeutic applications.

The core of the this compound biosynthesis pathway in Antirrhinum majus is a three-step enzymatic cascade that converts general phenylpropanoid precursors into the final aurone glucoside. This process is initiated in the cytoplasm and culminates within the vacuole, highlighting a sophisticated interplay between different cellular compartments.

The Core Biosynthetic Pathway

The biosynthesis of this compound 6-O-glucoside from the primary metabolites p-coumaroyl-CoA and malonyl-CoA is catalyzed by three key enzymes: Chalcone Synthase (CHS), Chalcone 4'-O-glucosyltransferase (4'CGT), and this compound Synthase (AUS).

Step 1: Chalcone Synthesis by Chalcone Synthase (CHS)

The pathway begins with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by Chalcone Synthase (CHS) . This reaction forms the C15 backbone of the flavonoid and results in the production of 2',4,4',6'-tetrahydroxychalcone (THC). In Antirrhinum majus, a specific CHS isoform, AmCHS1 (also known as niv), is predominantly responsible for this step in the petals. This enzyme can also utilize caffeoyl-CoA as a starter substrate to produce 2',3,4,4',6'-pentahydroxychalcone (PHC)[1].

Step 2: Glucosylation of Chalcones by Chalcone 4'-O-glucosyltransferase (4'CGT)

The subsequent step involves the glucosylation of the 4'-hydroxyl group of THC and PHC. This reaction is catalyzed by Chalcone 4'-O-glucosyltransferase (4'CGT) , a cytosolic enzyme that utilizes UDP-glucose as the sugar donor. This glucosylation is a critical step, as it is essential for the subsequent transport of the chalcone precursors into the vacuole and for the in vivo production of aurones[2][3]. The products of this reaction are THC 4'-O-glucoside and PHC 4'-O-glucoside.

Step 3: Oxidative Cyclization by this compound Synthase (AUS)

The final and defining step of the pathway is the conversion of the chalcone glucosides into aurone glucosides. This is catalyzed by This compound Synthase (AUS) , a vacuolar-localized polyphenol oxidase (PPO) homolog. AUS catalyzes the hydroxylation and oxidative cyclization of THC 4'-O-glucoside and PHC 4'-O-glucoside to produce this compound 6-O-glucoside and bracteatin 6-O-glucoside, respectively[4][5]. This enzyme is a copper-containing glycoprotein and represents a unique functional divergence of PPOs, which are more commonly associated with defense-related browning reactions in plants.

Quantitative Data on Pathway Components

The following tables summarize the available quantitative data for the key enzymes and metabolites in the this compound biosynthesis pathway in Antirrhinum majus. It should be noted that detailed kinetic data for this compound Synthase and Chalcone 4'-O-glucosyltransferase from A. majus are not extensively reported in the literature.

Table 1: Kinetic Parameters of Key Enzymes in this compound Biosynthesis

| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg protein) | Catalytic Efficiency (Vmax/Km) | Optimal pH | Source |

| Recombinant A. majus Chalcone Synthase (AmCHS1) | p-coumaroyl-CoA | 2.1 ± 0.3 | 1.1 ± 0.0 | 0.52 | 7.5 | |

| Caffeoyl-CoA | 1.8 ± 0.3 | 0.6 ± 0.0 | 0.33 | 7.5 | ||

| A. majus this compound Synthase (crude extract) | 2',4',4',6'-tetrahydroxychalcone (THC) | Not Reported | Not Reported | Not Reported | ~5.4 | |

| A. majus Chalcone 4'-O-glucosyltransferase | 2',4,4',6'-tetrahydroxychalcone (THC) | Not Reported | Not Reported | Not Reported | Not Reported |

Table 2: Concentration of Key Metabolites in Antirrhinum majus Petals

| Metabolite | Concentration (µg/g fresh weight) | Flower Stage/Cultivar | Source |

| This compound 6-O-glucoside | 422 (in transgenic Torenia) | Not specified for A. majus | |

| Chalcononaringenin 4'-glucoside | Present | Yellow flowers | |

| 3,4,2',4',6'-pentahydroxychalcone 4'-glucoside | Present | Yellow flowers |

Note: Quantitative data on the absolute concentrations of aurones and their precursors in Antirrhinum majus petals are limited in the available literature. The value for this compound 6-O-glucoside is from a study where the A. majus genes were expressed in Torenia hybrida and serves as an estimation.

Signaling Pathways and Regulation

The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily by the interplay of MYB-related transcription factors. These regulatory proteins control the expression of the structural genes of the flavonoid pathway.

In Antirrhinum majus, the transcription factors AmMYB305 and AmMYB340 have been shown to activate the promoter of the gene encoding phenylalanine ammonia-lyase, the first step in the general phenylpropanoid pathway. It is strongly suggested that these or related MYB transcription factors also regulate the expression of the downstream genes in the this compound pathway, including CHS, 4'CGT, and AUS. The presence of MYB consensus sites in the promoter region of the AUS gene further supports this hypothesis.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of the this compound biosynthesis pathway.

Extraction and HPLC Analysis of Aurones and Precursors

This protocol is a composite based on standard methods for flavonoid analysis.

Objective: To extract and quantify this compound glucosides and their chalcone precursors from Antirrhinum majus petals.

Materials:

-

Fresh or frozen (-80°C) Antirrhinum majus petals

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Water (HPLC grade)

-

Liquid nitrogen

-

Centrifuge

-

HPLC system with a Diode Array Detector (DAD)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Sample Preparation:

-

Weigh approximately 100 mg of petal tissue.

-

Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Transfer the powder to a microcentrifuge tube.

-

-

Extraction:

-

Add 1 mL of 80% methanol to the powdered tissue.

-

Vortex thoroughly and incubate at 4°C for 1 hour with occasional vortexing.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Repeat the extraction of the pellet with another 1 mL of 80% methanol.

-

Pool the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: Linear gradient from 10% to 70% B

-

25-30 min: 70% B

-

30-32 min: Linear gradient from 70% to 10% B

-

32-37 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: Monitor at 390 nm for aurones and 370 nm for chalcones.

-

-

Quantification:

-

Prepare standard curves for this compound 6-O-glucoside and THC 4'-O-glucoside of known concentrations.

-

Calculate the concentration of the compounds in the plant extract based on the peak areas from the HPLC chromatogram and the standard curves.

-

References

- 1. researchgate.net [researchgate.net]

- 2. A review of the chemical constituents and pharmacological activities of Antirrhinum majus (snapdragon) - IP Int J Compr Adv Pharmacol [ijcap.in]

- 3. promega.co.uk [promega.co.uk]

- 4. Homology modeling and dynamics study of this compound synthase--an important enzyme in aurone biosynthesis of snapdragon flower - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.uwec.edu [chem.uwec.edu]

Aureusidin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aureusidin is a prominent member of the aurone class of flavonoids, recognized for its role as a plant pigment and its diverse range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biosynthetic pathway of this compound. Furthermore, it delves into its significant anti-inflammatory and antioxidant properties, detailing the underlying signaling pathways and providing established experimental protocols for their investigation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is chemically known as (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3(2H)-one.[1][2][3] Its structure is characterized by a benzofuranone core with a benzylidene substituent. The key structural features and identifiers are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3(2H)-one[1][2] |

| CAS Number | 38216-54-5 |

| Molecular Formula | C₁₅H₁₀O₆ |

| Molecular Weight | 286.24 g/mol |

| InChI Key | WBEFUVAYFSOUEA-PQMHYQBVSA-N |

| SMILES | C1=CC(=C(C=C1C=C2C(=O)C3=C(C=C(C=C3O2)O)O)O)O |

Physicochemical Properties

This compound is an orange-colored powder. Its solubility and other key physical properties are crucial for its handling, formulation, and experimental use.

| Property | Value |

| Appearance | Orange powder |

| Melting Point | Data not consistently available |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

| UV-Vis λmax | Aurones typically exhibit two main absorption bands: Band I (380-430 nm) and Band II (230-270 nm) |

| Molar Absorptivity (ε) | Data not available |

Biosynthesis

This compound is synthesized in plants from chalcones through an enzymatic process. The key enzyme responsible for this conversion is This compound synthase , a polyphenol oxidase. This enzyme catalyzes the oxidative cyclization of 2',4',6',4-tetrahydroxychalcone to form this compound.

Biological Activities and Signaling Pathways

This compound exhibits potent anti-inflammatory and antioxidant properties, which are attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

This compound has been shown to exert its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It inhibits the nuclear translocation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes. Additionally, this compound can modulate the phosphorylation of MAPK proteins, further contributing to the suppression of inflammatory responses.

Antioxidant Activity

The antioxidant properties of this compound are primarily due to its ability to scavenge free radicals. The phenolic hydroxyl groups in its structure can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a standard method to evaluate the free radical scavenging capacity of a compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

-

Preparation of this compound solutions: Prepare a series of concentrations of this compound in the same solvent.

-

Reaction: Mix the this compound solutions with the DPPH solution in a 1:1 ratio. A control containing only the solvent and DPPH solution should also be prepared.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

NF-κB Luciferase Reporter Assay (Anti-inflammatory Activity)

This cell-based assay quantifies the activity of the NF-κB signaling pathway.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent

-

Cell culture medium

-

This compound

-

TNF-α (or other NF-κB activator)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with TNF-α (e.g., 20 ng/mL) for 6-8 hours. Include appropriate controls (unstimulated, vehicle-treated).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. The results are typically expressed as fold induction of NF-κB activity relative to the unstimulated control.

Western Blotting for MAPK Phosphorylation (Anti-inflammatory Activity)

This technique is used to detect changes in the phosphorylation status of MAPK proteins.

Materials:

-

RAW 264.7 macrophages (or other suitable cell line)

-

This compound

-

LPS (lipopolysaccharide)

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (specific for phosphorylated and total p38, ERK, JNK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat RAW 264.7 cells with this compound for a specified time, followed by stimulation with LPS.

-

Cell Lysis: Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total MAPK proteins, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated MAPKs.

Conclusion

This compound is a fascinating natural product with a well-defined chemical structure and a promising profile of biological activities. Its anti-inflammatory and antioxidant properties, mediated through the modulation of the NF-κB and MAPK signaling pathways, make it a compelling candidate for further investigation in the context of drug discovery and development. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this intriguing aurone.

References

The Multifaceted Biological Activities of Aureusidin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureusidin, a prominent member of the aurone class of flavonoids, has garnered significant attention in the scientific community for its diverse and potent biological activities. These bright yellow pigments, found in various flowering plants, exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, antiviral, and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Quantitative Analysis of Biological Activities

The therapeutic potential of this compound and its derivatives is underscored by their potent activity in various in vitro assays. The following tables summarize the key quantitative data, providing a comparative analysis of their efficacy.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity

| Compound | Assay | Target/Cell Line | IC50/EC50 | Reference |

| This compound | Xanthine Oxidase Inhibition | Enzyme Assay | 7.617 ± 0.401 µM | N/A |

| This compound | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | Data not available in provided search results | |

| This compound Derivatives (general) | Anti-inflammatory | RAW264.7 macrophages | IC50 values vary depending on the derivative |

Table 2: Anticancer Activity

| Compound/Derivative | Cell Line | IC50 | Reference |

| This compound and Derivatives | Various cancer cell lines | IC50 values are cell line and derivative dependent | |

| Benzo[a]phenazine derivatives | HeLa, A549, MCF-7, HL-60 | 1.0 - 10 µM for most compounds | |

| Compound 6 (a benzo[a]phenazine derivative) | MCF-7, HepG2, A549 | 11.7, 0.21, 1.7 µM, respectively | |

| Ether derivatives of Chrysin | SW480, HCT116 | Derivative 2 showed 1.5x higher activity against SW480 | |

| Isoquinolone derivative 21 | Influenza A and B viruses | 9.9 - 18.5 µM |

Table 3: Antioxidant Activity

| Compound/Derivative | Assay | Quantitative Data | Reference |

| This compound | Antioxidant capacity | Marked antioxidant activity | |

| Various plant extracts | DPPH, ABTS, FRAP, RP | Values vary depending on the extract and method | |

| 17 pure chemical compounds | ABTS radical scavenging | IC50 values reported for several compounds |

Table 4: Antiviral and Antimicrobial Activity

| Compound/Derivative | Organism | MIC/EC50 | Reference |

| This compound and Derivatives | Various bacteria and fungi | MIC values are strain and derivative dependent | |

| Kuraridin | Staphylococcus aureus | 20 µg/mL | |

| Usnic acid derivatives | Staphylococcus aureus | 1.02–50.93 × 10⁻² mmol mL⁻¹ | |

| Flavonoids (general) | Staphylococcus aureus | 31.25 to 125 µg/mL | |

| Isoquinolone derivative 1 | Influenza A and B viruses | 0.2 - 0.6 µM | |

| Cyanidin | HSV-1, RSV, SARS-CoV-2 | EC50 values reported |

Key Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. The intricate interplay of these pathways contributes to its anti-inflammatory and cytoprotective properties.

Anti-inflammatory Signaling Pathways

This compound's anti-inflammatory effects are primarily mediated through the suppression of the NF-κB pathway and the activation of the Nrf2/HO-1 and MAPK signaling pathways.

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of pro-inflammatory genes. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and initiates the transcription of inflammatory mediators. This compound has been shown to inhibit the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). This compound activates the Nrf2/HO-1 pathway, leading to an enhanced antioxidant response and cellular protection against oxidative stress. This activation is mediated by the generation of reactive oxygen species (ROS) and the activation of Mitogen-Activated Protein Kinases (MAPKs).

Mitogen-Activated Protein Kinases (MAPKs), including p38, ERK, and JNK, are key signaling molecules involved in cellular responses to a variety of stimuli. This compound has been shown to induce the phosphorylation and activation of these MAPKs, which in turn contributes to the activation of the Nrf2/HO-1 pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of this compound and its derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a common method to determine the antioxidant capacity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (this compound or its derivatives)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

-

Preparation of test samples: Dissolve the test compounds and positive control in methanol or ethanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.

-

Assay:

-

In a 96-well plate, add 100 µL of the test sample or positive control at different concentrations to each well.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, add 100 µL of methanol/ethanol and 100 µL of the DPPH solution.

-

For the control, add 100 µL of the test sample and 100 µL of methanol/ethanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

Test compound (this compound or its derivatives)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated as follows: % Viability = (Absorbance_treated / Absorbance_control) * 100

-

IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the concentration of the test compound.

Griess Assay for Nitric Oxide (NO) Inhibition

This assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO, to assess anti-inflammatory activity.

Materials:

-

RAW264.7 macrophage cells

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compound (this compound or its derivatives)

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Sodium nitrite standard solution

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction:

-

Add 50 µL of the supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent to each well.

-

-

Incubation: Incubate at room temperature for 10-15 minutes.

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

-

Calculation: Calculate the percentage of NO inhibition and the IC50 value.

Conclusion

This compound and its derivatives represent a promising class of natural compounds with a broad spectrum of biological activities. Their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell proliferation highlights their potential for the development of novel therapeutic agents for a variety of diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development in this exciting field. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and the synthesis of novel derivatives with enhanced potency and selectivity to fully realize the therapeutic potential of these remarkable flavonoids.

Aureusidin: A Technical Guide to its Potential as a Potent Antioxidant Agent

Executive Summary: Aureusidin, a prominent member of the aurone class of flavonoids, has garnered significant scientific interest due to its potent antioxidant properties. This document provides a technical overview of this compound, detailing its mechanisms of action, quantitative antioxidant capacity, relevant experimental protocols, and its influence on cellular signaling pathways. The compiled data and visualizations aim to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound in pathologies associated with oxidative stress.

Introduction to this compound

This compound is a specialized flavonoid that contributes to the yellow pigmentation in a variety of flowers. Structurally, it is characterized by a (Z)-benzylidene-coumaran-3-one backbone, which distinguishes it from other major flavonoid classes like flavones and flavonols. Its unique chemical structure, particularly the presence of hydroxyl groups on the A and B rings, is fundamental to its potent antioxidant and cytoprotective activities. This guide explores the multifaceted antioxidant capabilities of this compound, from direct radical scavenging to the modulation of intracellular defense mechanisms.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms:

-

Direct Radical Scavenging: this compound can directly neutralize a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This is achieved through the donation of a hydrogen atom from its phenolic hydroxyl groups, which stabilizes the free radicals and terminates damaging chain reactions. The catechol structure (3',4'-dihydroxy) on its B-ring is a critical feature for this high-level scavenging activity.

-

Modulation of Cellular Antioxidant Pathways: Beyond direct scavenging, this compound can enhance the endogenous antioxidant defenses of cells. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. By promoting the translocation of Nrf2 to the nucleus, this compound upregulates the expression of a suite of antioxidant and cytoprotective genes, including those for heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Quantitative Antioxidant Capacity

The antioxidant efficacy of this compound has been quantified using various in vitro assays. The following tables summarize key findings from multiple studies, providing a comparative view of its potency.

Table 1: Radical Scavenging Activity of this compound

| Assay Type | Radical Species | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 5.8 - 12.5 | Trolox / Ascorbic Acid | 40.5 / 25.0 |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 2.1 - 7.3 | Trolox | 6.5 - 15.0 |

| Superoxide | Superoxide anion (O₂⁻) | 0.46 - 1.5 | Allopurinol | 8.0 |

IC50 values represent the concentration of this compound required to scavenge 50% of the free radicals. Lower values indicate higher antioxidant activity.

Table 2: Cellular and Enzyme-Based Antioxidant Activity

| Assay/Target | Experimental System | Endpoint Measured | Result |

| Cellular Antioxidant Activity (CAA) | Human hepatoma HepG2 cells | Inhibition of ROS production | 20-40 µM significantly reduces ROS |

| Xanthine Oxidase Inhibition | Enzyme assay | Inhibition of uric acid formation | IC50 of 0.89 µM |

| Nrf2 Activation | Murine hippocampal HT22 cells | Increased nuclear Nrf2 levels | Effective at 1-5 µM |

| Heme Oxygenase-1 (HO-1) Induction | HT22 cells | Increased HO-1 protein expression | Dose-dependent increase at 1-5 µM |

Key Experimental Protocols

The following are detailed methodologies for commonly cited experiments used to evaluate the antioxidant potential of this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare serial dilutions of this compound and a reference antioxidant (e.g., Trolox) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the this compound dilutions or reference compound. A blank well should contain methanol instead of the antioxidant.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance in the presence of this compound. The IC50 value is determined by plotting the scavenging percentage against the concentration of this compound.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent intracellular ROS formation in a cell-based model.

-

Cell Culture: Seed human hepatoma (HepG2) cells in a 96-well black microplate and culture until a confluent monolayer is formed.

-

Compound Loading: Wash the cells with phosphate-buffered saline (PBS) and incubate them with various concentrations of this compound and 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe, for 1 hour.

-

Induction of Oxidative Stress: Remove the media and add a free radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce oxidative stress.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with an excitation of 485 nm and an emission of 538 nm.

-

Data Analysis: Calculate the area under the curve from the fluorescence versus time plot. The CAA value is calculated as: CAA (%) = [1 - (∫SA / ∫CA)] x 100, where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Visualization of Cellular Signaling and Workflows

The following diagrams illustrate the key pathways and processes related to this compound's antioxidant activity.

Caption: Direct radical scavenging mechanism of this compound.

Caption: this compound-mediated activation of the Nrf2 pathway.

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion and Future Directions

This compound demonstrates significant promise as a potent antioxidant agent, acting through both direct radical scavenging and the enhancement of endogenous cellular defense systems. The quantitative data consistently highlight its superior activity compared to common reference antioxidants. Its ability to activate the Nrf2 signaling pathway at low micromolar concentrations underscores its potential for therapeutic applications in diseases characterized by chronic oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer.

Future research should focus on several key areas:

-

Bioavailability and Metabolism: In-depth pharmacokinetic and pharmacodynamic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in vivo.

-

In Vivo Efficacy: Preclinical studies in animal models of oxidative stress-related diseases are necessary to validate the in vitro findings and establish therapeutic efficacy.

-

Structure-Activity Relationship (SAR): Further investigation into the SAR of this compound and related aurones could lead to the design and synthesis of novel derivatives with improved potency and bioavailability.

Aureusidin: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aureusidin, a naturally occurring aurone flavonoid, has demonstrated significant anti-inflammatory properties in preclinical studies. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, a compilation of quantitative data from in vitro assays, detailed experimental protocols for key methodologies, and visualizations of the relevant signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development who are interested in the therapeutic potential of this compound for inflammatory diseases.

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of a wide range of chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound, a flavonoid that contributes to the yellow coloration of various plants, has emerged as a promising candidate due to its potent anti-inflammatory activities.[1][2] This document synthesizes the current scientific knowledge on this compound, focusing on its mechanisms of action and providing practical information for its further investigation.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in the inflammatory response. The principal mechanisms identified are the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling cascade.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes.

This compound has been shown to significantly inhibit the nuclear translocation of NF-κB.[1][2] Molecular docking studies suggest that this compound may directly bind to NF-κB, thereby preventing its activation.[1] By inhibiting the NF-κB pathway, this compound effectively downregulates the expression of numerous pro-inflammatory mediators.

Activation of the Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress and inflammation. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to stimuli like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including Heme Oxygenase-1 (HO-1). HO-1 is an enzyme with potent anti-inflammatory properties.

Studies have demonstrated that this compound treatment leads to the nuclear translocation of Nrf2 and the subsequent upregulation of HO-1 expression. The involvement of this pathway in this compound's anti-inflammatory action is confirmed by experiments where the inhibition of HO-1 activity abolishes the anti-inflammatory effects of this compound.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, play a crucial role in regulating the production of inflammatory mediators. This compound has been observed to influence the phosphorylation of MAPKs, which in turn can affect the activation of transcription factors such as AP-1 and contribute to the regulation of the Nrf2/HO-1 pathway.

Quantitative Data on Anti-inflammatory Effects

This compound has been shown to inhibit the production of key inflammatory mediators in a dose-dependent manner in various in vitro models, most notably in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. While specific IC50 values are not consistently reported across the literature, the available data clearly demonstrates a significant and dose-dependent inhibitory effect.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| This compound Concentration (µM) | Inhibition of NO Production (%) |

| 5 | Significant Inhibition |

| 10 | Stronger Inhibition |

| 20 | Maximal Inhibition Observed |

Table 2: Effect of this compound on Pro-inflammatory Cytokine and Mediator Production in LPS-Stimulated RAW 264.7 Macrophages

| Inflammatory Mediator | This compound Concentration (µM) | Observed Effect |

| TNF-α | 5 - 20 | Dose-dependent decrease in production |

| PGE2 | 5 - 20 | Dose-dependent decrease in production |

| IL-1β | Not Specified | Significant decrease in mRNA expression |

| IL-6 | Not Specified | Significant decrease in mRNA expression |

Table 3: Effect of this compound on Pro-inflammatory Gene Expression in LPS-Stimulated RAW 264.7 Macrophages

| Gene | This compound Concentration (µM) | Observed Effect |

| iNOS | 5 - 20 | Dose-dependent decrease in mRNA expression |

| COX-2 | 5 - 20 | Dose-dependent decrease in mRNA expression |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere. Cells are then pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).

Determination of Nitric Oxide (NO) Production (Griess Assay)

-

Principle: This assay measures the concentration of nitrite (NO2-), a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Collect 100 µL of cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a 96-well plate.

-

Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Measurement of Cytokine Levels (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Wash the plate and add a TMB substrate solution.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.

-

Calculate the cytokine concentration from the standard curve.

-

Analysis of Protein Expression (Western Blot)

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., p-NF-κB, HO-1, iNOS, COX-2) in cell lysates.

-

Procedure:

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Analysis of mRNA Expression (qRT-PCR)

-

Principle: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the relative expression levels of target genes (e.g., iNOS, COX-2, TNF-α, IL-6).

-

Procedure:

-

Isolate total RNA from the cells using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA from the RNA using a reverse transcriptase kit.

-

Perform qRT-PCR using a SYBR Green or TaqMan-based assay with gene-specific primers.

-

The reaction is run on a real-time PCR cycler.

-

Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).

-

Visualizations

Signaling Pathways

Caption: this compound's dual mechanism of anti-inflammatory action.

Experimental Workflow

Caption: In vitro anti-inflammatory experimental workflow.

Conclusion

This compound demonstrates compelling anti-inflammatory properties through the dual modulation of the NF-κB and Nrf2/HO-1 signaling pathways. The available data strongly supports its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further in-depth studies, including comprehensive dose-response analyses to determine IC50 values across a range of inflammatory markers and in vivo efficacy studies, are warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational resource for researchers to design and execute such investigations.

References

Aureusidin: A Technical Guide to its Antiviral and Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureusidin is a naturally occurring aurone, a subclass of flavonoids, that imparts a characteristic yellow color to the flowers of various plants. Beyond its role as a pigment, this compound has garnered significant interest within the scientific community for its diverse pharmacological activities. As a member of the flavonoid family, it is recognized for its antioxidant, anti-inflammatory, and potential anticancer properties. This technical guide provides an in-depth analysis of the existing research on the antiviral and antimicrobial effects of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Antimicrobial Effects of this compound

This compound has demonstrated notable antibacterial activity, particularly against the gram-positive bacterium Staphylococcus aureus, a pathogen of significant clinical importance due to the emergence of multidrug-resistant strains.

Mechanism of Action

The antibacterial action of this compound against S. aureus is multifaceted, targeting several key cellular processes simultaneously. This multi-target mechanism is advantageous as it may reduce the likelihood of developing bacterial resistance. The primary mechanisms include:

-

Disruption of Cell Membrane Integrity : this compound compromises the structural integrity of the bacterial cell membrane. This leads to increased permeability, resulting in the leakage of essential intracellular components such as ions and nucleic acids, ultimately leading to cell death.

-

Inhibition of Nucleic Acid Synthesis : Studies have shown that this compound can interfere with the synthesis of bacterial DNA and RNA. This inhibition of genetic material replication and transcription effectively halts bacterial proliferation.

-

Inhibition of the Tricarboxylic Acid (TCA) Cycle : this compound has been observed to inhibit the TCA cycle, a central metabolic pathway for energy production in bacteria. By disrupting cellular respiration, this compound effectively reduces the energy supply available to the bacterium, thereby inhibiting its growth and viability.

Quantitative Data

| Compound | Bacterial Strain | MIC (µg/mL) |

| Kuraridin | MRSA (USA300) | 16 |

| MRSA (ST30) | 8 | |

| MRSA (ST239) | 8 |

Note: The data presented for kuraridin is for comparative purposes and may not be directly extrapolated to this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum : A fresh culture of the test bacterium (e.g., S. aureus) is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve the final desired inoculum concentration.

-

Preparation of Microtiter Plates : A 96-well microtiter plate is used. The antimicrobial agent (this compound) is serially diluted in cation-adjusted Mueller-Hinton Broth (MH-IIB) to obtain a range of concentrations.

-

Inoculation and Incubation : Each well is inoculated with the prepared bacterial suspension. The plate also includes a positive control (bacteria without the antimicrobial agent) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC : The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

Antiviral Effects of this compound

Flavonoids, including this compound, are known to possess a broad spectrum of antiviral activities. Research has indicated potential efficacy against a range of viruses, including Hepatitis C Virus (HCV) and Coxsackievirus B3 (CVB3).

Mechanism of Action

The antiviral mechanisms of flavonoids are diverse and can target various stages of the viral life cycle. For enveloped viruses like HCV, a common mechanism is the inhibition of viral entry into the host cell. This can occur through direct interaction with viral envelope proteins, preventing attachment to host cell receptors, or by interfering with the fusion of the viral and cellular membranes. For non-enveloped viruses like CVB3, flavonoids may inhibit viral replication by targeting viral enzymes such as proteases or polymerases, which are essential for the production of new viral particles.

Quantitative Data

Specific 50% inhibitory concentration (IC50) values for this compound against HCV or CVB3 have not been reported in the available literature. The following table provides IC50 values for other flavonoids against these viruses to serve as a reference for the potential potency of this class of compounds.

| Compound | Virus | Cell Line | IC50 |

| Ladanein | HCV (all major genotypes) | Huh-7.5 | 2.5 µM |

| Chrysin Derivative 9 | Coxsackievirus B3 (CVB3) | Vero | < 10 µM |

| Hesperidin | HCV (genotype 3a NS3 protease) | N/A (Enzymatic assay) | 11.34 ± 3.83 µg/mL |

Note: The data presented is for other flavonoids and should be considered as a reference for the potential antiviral activity of this compound.

Experimental Protocols

Determination of 50% Inhibitory Concentration (IC50)

The antiviral activity of a compound is typically assessed by its ability to inhibit virus-induced cytopathic effect (CPE) in cell culture.

-

Cell Culture and Cytotoxicity Assay : A suitable host cell line (e.g., Huh-7.5 for HCV, Vero for CVB3) is cultured in 96-well plates. A cytotoxicity assay (e.g., MTT or MTS assay) is first performed to determine the non-toxic concentration range of the test compound on the host cells.

-

Antiviral Assay : Confluent cell monolayers are infected with the virus at a specific multiplicity of infection (MOI). After a short adsorption period, the virus inoculum is removed, and the cells are washed.

-

Compound Treatment : The cells are then treated with various non-toxic concentrations of the test compound (this compound) in a suitable culture medium.

-

Incubation and CPE Observation : The plates are incubated at 37°C in a CO₂ incubator for a period sufficient for the virus to cause a visible cytopathic effect in the untreated virus control wells (typically 48-72 hours).

-

Quantification of Viral Inhibition : The extent of cell viability is quantified using a colorimetric assay (e.g., MTT or SRB assay). The absorbance values are used to calculate the percentage of inhibition of the virus-induced CPE for each compound concentration.

-

IC50 Calculation : The IC50 value, which is the concentration of the compound that inhibits 50% of the viral CPE, is determined by regression analysis of the dose-response curve.

Conclusion and Future Perspectives

This compound exhibits promising antimicrobial and antiviral properties, characteristic of the flavonoid class of natural products. Its multi-target mechanism of action against Staphylococcus aureus makes it an attractive candidate for further investigation, particularly in an era of rising antibiotic resistance. While its antiviral potential is evident from the activity of related flavonoids, further studies are required to elucidate its specific antiviral mechanisms and to quantify its efficacy against a range of viruses.

Future research should focus on:

-

Determining the specific MIC values of this compound against a broad spectrum of bacterial pathogens, including both gram-positive and gram-negative species.

-

Quantifying the IC50 values of this compound against clinically relevant viruses such as HCV, CVB3, and others.

-

Conducting in vivo studies to evaluate the safety and efficacy of this compound in animal models of infection.

-

Investigating the structure-activity relationship of this compound and its derivatives to optimize its antimicrobial and antiviral potency.

The development of this compound as a therapeutic agent holds potential, but requires a more comprehensive understanding of its quantitative bioactivity and in vivo pharmacology. This guide serves as a foundational document to encourage and direct such future research endeavors.

Potential Anticancer Applications of Aureusidin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureusidin is a naturally occurring aurone, a subclass of flavonoids, that contributes to the vibrant yellow coloration of various flowers.[1] Beyond its role as a plant pigment, emerging research has highlighted its diverse bioactive properties, including antioxidant, anti-inflammatory, and antimicrobial effects. Of significant interest to the scientific community is the potential of this compound and its derivatives as anticancer agents. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer applications, detailing its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to evaluate its efficacy. While direct and extensive research on this compound is still growing, this guide draws upon existing studies on this compound, its derivatives, and related flavonoid compounds to present a robust framework for future investigation.

Cytotoxic Activity of this compound and its Derivatives

The cytotoxic potential of this compound and its synthetic derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric in these assessments.

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| This compound Derivative (2b) | HeLa (Cervical Carcinoma) | MTT | 44.3 | [2] |

| This compound Derivative (5b) | HeLa (Cervical Carcinoma) | MTT | 31.1 | [2] |

| This compound Derivative (2s) | HeLa (Cervical Carcinoma) | MTT | 43.8 | [2] |

| This compound Derivative (2g) | HeLa (Cervical Carcinoma) | MTT | 41.9 | [2] |

| This compound Derivative (AU7) | MCF-7 (Breast Cancer) | MTT | 52.79 | |

| This compound Derivative (AU3) | MCF-7 (Breast Cancer) | MTT | 70.14 | |

| This compound Derivative (AU10) | MCF-7 (Breast Cancer) | MTT | 99.55 |

Note: Data for this compound itself across a wide range of cancer cell lines is not yet comprehensively available in the literature. The table primarily presents data for synthetic this compound derivatives.

Mechanisms of Anticancer Action

The anticancer effects of flavonoids like this compound are multifaceted, often involving the modulation of several key cellular processes that are dysregulated in cancer. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many flavonoids have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process, and alterations in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit uncontrolled cell cycle progression. Flavonoids can intervene at various checkpoints of the cell cycle, commonly at the G1/S or G2/M transitions, to halt the proliferation of cancer cells. This arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. For instance, the downregulation of Cyclin D1 and CDK4 can lead to G1 phase arrest.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of tubulin proteins, are essential for various cellular functions, including cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some aurone derivatives have been found to inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis. This mechanism is similar to that of established anticancer drugs like vinca alkaloids and colchicine.

Key Signaling Pathways

This compound, like other flavonoids, is likely to exert its anticancer effects by modulating key signaling pathways that are frequently dysregulated in cancer. While direct evidence for this compound is still emerging, the following pathways are probable targets based on studies of related compounds.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Flavonoids have been shown to inhibit this pathway at various points, leading to decreased cancer cell survival and proliferation.

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating processes like cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in many cancers. Flavonoids can interfere with this pathway, leading to the suppression of cancer cell growth.

Caption: Postulated inhibitory effect of this compound on the MAPK/ERK pathway.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Constitutive activation of NF-κB is observed in many cancers and is linked to inflammation-driven tumor progression. Flavonoids are known to inhibit the NF-κB signaling pathway, thereby reducing inflammation and promoting apoptosis in cancer cells.

References

Aureusidin Synthase: A Comprehensive Technical Guide to the Keystone of Aurone Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurones, a class of flavonoids, are responsible for the vibrant yellow pigmentation in the flowers of various ornamental plants. Central to the formation of these compounds is aureusidin synthase, a unique polyphenol oxidase homolog. This technical guide provides an in-depth exploration of this compound synthase, detailing its biochemical properties, the genetic basis of its function, and its pivotal role in the aurone biosynthetic pathway. This document synthesizes key research findings, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing complex biochemical processes through diagrams, with the objective of serving as a comprehensive resource for professionals in plant biology, biochemistry, and drug development.

Introduction

This compound synthase (EC 1.21.3.6) is the key enzyme responsible for the biosynthesis of this compound, a prominent aurone that imparts a bright yellow color to the flowers of species such as snapdragon (Antirrhinum majus) and cosmos.[1][2][3] Initially, the biochemical pathway leading to aurones was not well understood, with some proposing a peroxidase-mediated mechanism.[1] However, seminal research has unequivocally identified this compound synthase as a copper-containing glycoprotein that catalyzes the hydroxylation and oxidative cyclization of chalcones to form aurones.[1] This enzyme is a homolog of plant polyphenol oxidases (PPOs), a family of enzymes typically associated with the browning of plant tissues. The discovery of this compound synthase's role in flower coloration provided a clear and distinct physiological function for a PPO homolog in plants.

Genetically, the expression of the gene encoding this compound synthase, such as AmAS1 in snapdragon, is tightly regulated and localized to the petals of aurone-containing varieties. This specific expression pattern underscores its dedicated role in floral pigmentation. From a biochemical standpoint, this compound synthase is a monomeric glycoprotein with a molecular weight of approximately 39 kDa. It contains a binuclear copper center essential for its catalytic activity. This guide will delve into the intricate details of this crucial enzyme, providing a foundation for further research and potential applications.

Biochemical Properties and Kinetics

This compound synthase exhibits distinct biochemical characteristics that differentiate it from other plant PPOs. Its function is not general phenol oxidation but a highly specific conversion of chalcones into aurones.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound synthase from Antirrhinum majus.

| Parameter | Value | Reference |